[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
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Overview
Description
The chemical compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from drug discovery to material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate typically involves the following steps:
Formation of Benzofuran Derivative: Benzofuran derivatives can be synthesized through various methods, including the cyclization of 2-hydroxyphenylacetic acid derivatives.
Isoxazole Formation: Isoxazole rings are commonly formed via (3 + 2) cycloaddition reactions, often catalyzed by copper (I) or ruthenium (II) catalysts.
Esterification: The final step involves esterification, where the isoxazole derivative is reacted with furan-2-carboxylic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate: undergoes various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery, particularly for its antimicrobial activity.
Industry: Utilized in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Pathways Involved: It may inhibit key pathways in bacterial metabolism, leading to cell death.
Comparison with Similar Compounds
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate: is unique due to its combined benzofuran and isoxazole moieties. Similar compounds include:
Benzofuran Derivatives: Such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Isoxazole Derivatives: Commonly found in many commercially available drugs.
These similar compounds highlight the versatility and potential of This compound in various scientific and industrial applications.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-17(14-6-3-7-20-14)21-10-12-9-16(23-18-12)15-8-11-4-1-2-5-13(11)22-15/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZWFAPXSZMWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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